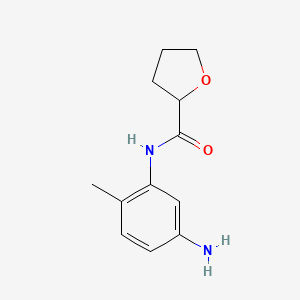
N-(5-amino-2-methylphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including condensation, amination, cyclization, and N-acylation. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of an isocyanato compound with an amine, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide involved a nucleophilic substitution reaction . These methods could potentially be adapted for the synthesis of N-(5-amino-2-methylphenyl)oxolane-2-carboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide has been characterized using techniques such as 1H NMR spectroscopy and crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of the synthesized compound.
Chemical Reactions Analysis
The compounds discussed in the papers exhibit reactivity typical of carboxamides and aromatic amines. For instance, the presence of an amino group can facilitate further reactions such as acylation or alkylation . The carboxamide functionality is also reactive and can participate in the formation of hydrogen bonds, which is important for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. For example, the presence of a carboxamide group can affect the compound's solubility and hydrogen bonding capacity . The substitution pattern on the aromatic ring can influence the compound's electronic properties and reactivity . The antimicrobial and antitumor activities of these compounds suggest that they interact with biological targets, which is likely due to their specific physical and chemical properties .
Relevant Case Studies
The papers provide case studies on the biological activities of compounds similar to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide. For instance, certain derivatives have shown antimicrobial activity against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa . Another compound exhibited antitumor activity by inhibiting the proliferation of cancer cell lines . These case studies highlight the potential therapeutic applications of these compounds and suggest that N-(5-amino-2-methylphenyl)oxolane-2-carboxamide may also possess similar biological activities.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Characterization
A study by McLaughlin et al. (2016) focused on the identification and characterization of a compound similar in structure to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide, emphasizing the importance of accurate labeling and identification in chemical research. This highlights the compound's relevance in the field of chemical synthesis and analysis (McLaughlin et al., 2016).
2. Biological Activity
The work of Vasu et al. (2003) explored thiophene-3-carboxamide derivatives, which include compounds structurally related to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide, for their antibacterial and antifungal properties. This indicates the potential biological activity of such compounds in medical research (Vasu et al., 2003).
3. Antimicrobial Properties
Kolisnyk et al. (2015) investigated derivatives of a similar compound for their antimicrobial activities, particularly against various bacterial strains and fungi. This suggests the compound's potential application in developing new antimicrobial agents (Kolisnyk et al., 2015).
4. Cytotoxicity Studies
A study by Hassan et al. (2014) on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide, evaluated their cytotoxicity against cancer cells. This research highlights the compound's potential use in cancer research (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJPOMJOPFRMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)
![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)
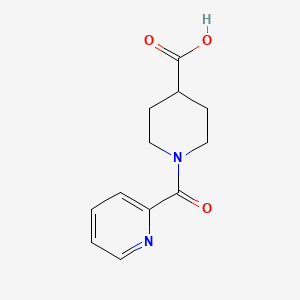
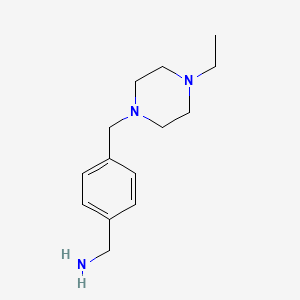
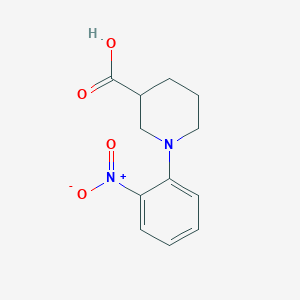
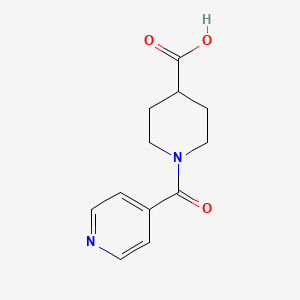
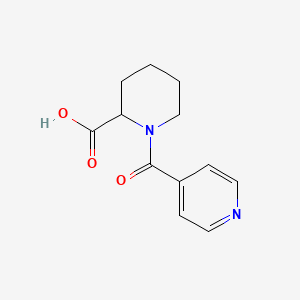
![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)